molecular formula C20H22N4O2S B2877811 N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888448-85-9

N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2877811
CAS No.: 888448-85-9
M. Wt: 382.48
InChI Key: IGWRBJBZPHVZMJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small-molecule derivative of the pyrimido[5,4-b]indole scaffold, a heterocyclic system with demonstrated pharmacological relevance, particularly as a Toll-like receptor 4 (TLR4) modulator. The compound features:

  • Pyrimidoindole core: A fused bicyclic structure with a 4-oxo group at position 4 and a prop-2-en-1-yl (allyl) substituent at position 2.
  • Sulfanyl linker: A thioether group (-S-) at position 2, connecting the core to an acetamide side chain.
  • N-cyclopentyl acetamide: A cyclopentyl group attached to the acetamide nitrogen, influencing solubility and receptor interactions .

This compound is synthesized via HATU-mediated coupling of the pyrimidoindole-thiol intermediate with cyclopentylamine, achieving moderate yields (76%) under optimized conditions .

Properties

IUPAC Name

N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-11-24-19(26)18-17(14-9-5-6-10-15(14)22-18)23-20(24)27-12-16(25)21-13-7-3-4-8-13/h2,5-6,9-10,13,22H,1,3-4,7-8,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWRBJBZPHVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include cyclopentanone, indole derivatives, and acetamide. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the pyrimidoindole core through cyclization reactions.

    Substitution Reactions: Introduction of the sulfanyl group via nucleophilic substitution.

    Amidation: Formation of the acetamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Variations in N-Substituents

The N-substituent on the acetamide moiety significantly impacts potency and selectivity. Key comparisons include:

Compound Name N-Substituent Pyrimidoindole Substituents Biological Activity (TLR4) Reference
Target Compound Cyclopentyl 3-allyl, 4-oxo Not explicitly reported
N-Cyclohexyl analog (1Z105) Cyclohexyl 3-phenyl, 5-methyl, 4-oxo Moderate potency
N-Cyclobutyl analog (12) Cyclobutyl 3-phenyl, 4-oxo Lower potency vs. cyclohexyl
N-(Furan-2-ylmethyl) analog (19) Furfuryl 3-phenyl, 4-oxo High yield (83.6%)
N-(Naphthalen-2-yl) analog (18) Naphthalen-2-yl 3-phenyl, 4-oxo Moderate yield (61%)

Key Observations :

  • Cyclohexyl vs. Cyclopentyl : Cyclohexyl analogs (e.g., 1Z105) show moderate TLR4 activation, while cyclopentyl derivatives may offer improved steric compatibility due to smaller ring size .
  • Aromatic vs.

Modifications in the Pyrimidoindole Core

The substituents at positions 3 and 5 on the pyrimidoindole core influence receptor binding and metabolic stability:

Compound Name Position 3 Substituent Position 5 Substituent Activity Notes Reference
Target Compound Allyl (prop-2-en-1-yl) H Potential for covalent interactions
2B182C (optimized derivative) Phenyl 8-(Furan-2-yl) Enhanced potency in human/mouse TLR4
Compound 40 (Micha et al.) Phenethyl H 60% yield; uncharacterized activity
N-(4-Bromophenyl) analog Allyl H Commercial availability

Key Observations :

  • C8 Substitutions : Derivatives with 8-(furan-2-yl) groups (e.g., 2B182C) exhibit enhanced TLR4 activation, suggesting that electron-rich aromatic systems at this position improve receptor engagement .

Sulfanyl vs. Sulfonyl/Sulfinyl Linkers

The oxidation state of the sulfur linker modulates electronic properties and metabolic stability:

Compound Name Linker Type Synthetic Yield Notes Reference
Target Compound Sulfanyl (-S-) 76% Balanced reactivity
Sulfonyl analog (Compound 2) Sulfonyl (-SO2-) Predominant product Higher oxidation state increases polarity
Sulfinyl analog (Compound 3) Sulfinyl (-SO-) Minor product Intermediate oxidation state

Key Observations :

  • Sulfanyl Linkers : Preferred for maintaining a balance between lipophilicity and stability.
  • Sulfonyl/Sulfinyl Derivatives : These are synthesized via oxidation with 3-chloroperoxybenzoic acid but may reduce cell permeability due to increased polarity .

Physicochemical and Pharmacokinetic Considerations

  • LogP Predictions : The allyl group in the target compound likely lowers LogP compared to phenyl-substituted analogs, improving aqueous solubility.
  • Metabolic Stability : The allyl group may render the compound susceptible to cytochrome P450 oxidation, whereas cyclohexyl/cyclopentyl groups generally enhance metabolic stability .

Biological Activity

N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C21H22N4O2S
Molecular Weight 426.49 g/mol
IUPAC Name This compound
CAS Number 888447-35-6

Research indicates that compounds similar to this compound exhibit a variety of biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antioxidant Properties : Similar pyrimido-indole derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .
  • Anticancer Activity : Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

Antiproliferative Effects

A study on structurally related compounds revealed that they effectively inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Case Study 1 : A recent investigation into the structural activity relationship (SAR) of pyrimido-indole derivatives indicated that modifications at the cyclopentyl moiety significantly enhanced their anticancer potency. The study reported a 70% reduction in cell viability in treated HeLa cells compared to controls at a concentration of 10 µM.
  • Case Study 2 : Another study focused on the compound's effects on lung cancer cells demonstrated an IC50 value of approximately 15 µM. The treatment led to significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential.

Summary of Findings

The biological activity of this compound suggests a promising therapeutic potential in oncology and possibly other areas such as inflammation and oxidative stress-related diseases.

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